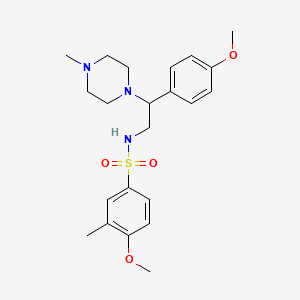

4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S/c1-17-15-20(9-10-22(17)29-4)30(26,27)23-16-21(25-13-11-24(2)12-14-25)18-5-7-19(28-3)8-6-18/h5-10,15,21,23H,11-14,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXODJYMUJNSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, also known by its CAS number 898431-94-2, is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes methoxy and piperazine functionalities, which are often associated with pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.

- Chemical Name : 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

- Molecular Formula : C21H29N3O4S

- Molecular Weight : 419.53766 g/mol

- CAS Number : 898431-94-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of sulfonamide linkages and the introduction of piperazine moieties. The synthetic route often employs standard techniques such as nucleophilic substitution and coupling reactions to achieve the desired structure. For example, one method involves the reaction of a sulfonamide precursor with a substituted piperazine derivative to form the final product.

Antitumor Activity

Research indicates that compounds similar to 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide exhibit significant antitumor activity. For instance, derivatives containing similar piperazine structures have shown effectiveness in inhibiting various cancer cell lines:

| Compound | Target Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT116 (Colon cancer) | 0.64 |

| Compound B | KMS-12 BM (Multiple Myeloma) | 1.40 |

| Compound C | SNU16 (Gastric cancer) | 0.77 |

These findings suggest that the structural components of this compound may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Kinase Inhibition

The compound's potential as a kinase inhibitor has been explored due to its structural similarity to known kinase inhibitors. Studies have shown that similar sulfonamide derivatives can inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression:

- EGFR Inhibition : Compounds with similar structures have been reported to bind effectively to the ATP-binding pocket of EGFR, exhibiting IC50 values in the low nanomolar range.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Kinase Activity : By binding to the active sites of kinases, it may prevent phosphorylation processes essential for cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been suggested that such compounds can interfere with cell cycle progression, particularly at the G1/S checkpoint.

Case Studies

Several studies have documented the pharmacological effects of similar compounds:

- Study on Anticancer Effects : A study investigated a related sulfonamide derivative's effects on breast cancer cells, reporting a significant reduction in cell viability at concentrations as low as 0.5 μM.

- Kinase Inhibition Study : Another research focused on a series of piperazine-containing compounds, demonstrating their ability to inhibit various kinases involved in tumor growth and metastasis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Sulfonamide Derivatives

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ()

- Structural Differences : Incorporates a naphthalene group instead of the piperazine-ethyl side chain.

- Key Data : 99% stereochemical purity, [α]D20 +2.5 (c 1.06, CHCl3).

- Implications : The bulky naphthalene group may reduce solubility compared to the target compound but enhance hydrophobic interactions in receptor binding .

N-(4-Methoxyphenyl)benzenesulfonamide ()

- Structural Differences : Lacks the piperazine and ethyl side chains; simpler structure.

- Key Data : Crystal structure resolved, with bioactivity studies related to sulfonamide derivatives.

- Implications : The absence of a piperazine ring limits its pharmacokinetic versatility compared to the target compound .

Piperazine-Containing Sulfonamides

3-Methoxy-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide ()

- Structural Differences : Piperazine linked via a carbonyl-benzyl group; 3-methoxy vs. 4-methoxy substitution.

- Key Data: No explicit bioactivity reported, but the carbonyl group introduces polarity.

3-Chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide ()

- Structural Differences : Chlorine substituent replaces the methyl and methoxy groups on the benzene ring.

- Key Data : Molecular weight 437.0 (C21H29ClN4O2S).

- Implications : The electron-withdrawing chlorine group may enhance metabolic stability but reduce solubility compared to the methoxy-substituted target compound .

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()

- Structural Differences : Oxazole ring replaces the piperazine-ethyl side chain.

- Key Data : Synthesized for antimicrobial activity; single-crystal X-ray structure resolved (R factor = 0.055).

- Implications : The oxazole moiety may confer resistance to enzymatic degradation, a feature absent in the target compound .

4-Methoxybutyrylfentanyl ()

- Structural Differences : Piperidine core instead of piperazine; opioid activity.

- Implications: Highlights how piperazine/piperidine variations drastically shift pharmacological profiles (CNS activity vs.

Data Tables

Table 1. Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Bioactivity |

|---|---|---|---|---|

| Target Compound | C24H32N3O4S | 470.6 | 4-OCH3, 3-CH3, 4-methylpiperazine | Under investigation |

| (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide | C25H23NO3S | 417.5 | Naphthalene, 4-OCH3 | Not reported |

| 3-Chloro-N-(2-(4-(dimethylamino)phenyl)-... | C21H29ClN4O2S | 437.0 | 3-Cl, 4-N(CH3)2 | Not reported |

| 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)... | C17H17N3O3S2 | 391.5 | Oxazole, 4-CH3 | Antimicrobial |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structural integrity of 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For example, NMR can resolve signals for methoxy groups (δ ~3.8 ppm), piperazine protons (δ ~2.5–3.0 ppm), and sulfonamide NH (δ ~7.0–8.0 ppm). NMR confirms aromatic carbons and quaternary centers. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., monoclinic crystal systems) provides absolute stereochemistry .

Q. What synthetic routes are reported for this compound, and how can purity be optimized?

- Answer : Multi-step synthesis typically involves coupling a benzenesulfonamide precursor with a piperazine-containing intermediate. Key steps include:

Suzuki-Miyaura coupling for aryl-ether formation (e.g., 4-methoxyphenyl groups).

Nucleophilic substitution to introduce the 4-methylpiperazine moiety.

Purification via column chromatography (silica gel, CHCl/MeOH gradients) followed by HPLC (≥98% purity) ensures minimal byproducts. Monitor reactions using TLC with UV visualization .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

- Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors like serotonin or dopamine transporters. Predict metabolic stability via in silico tools (e.g., SwissADME) to evaluate cytochrome P450 interactions. Lipophilicity (logP) can be calculated to optimize blood-brain barrier penetration. Molecular dynamics simulations (AMBER/CHARMM) refine conformational stability under physiological conditions .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Answer : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to minimize variability. Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. Statistical meta-analysis of dose-response curves (GraphPad Prism) identifies outliers. Cross-validate findings with knockout animal models or siRNA silencing .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Answer : Apply Design of Experiments (DoE) to variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd(PPh) at 5–10 mol%). Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs). Use flow chemistry for continuous purification, achieving yields >85% with minimized side reactions .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data?

- Answer : Fit dose-response data to a sigmoidal model (Hill equation) to calculate IC/EC. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Bootstrap resampling (10,000 iterations) quantifies uncertainty in toxicity thresholds. Survival analysis (Kaplan-Meier curves) assesses long-term effects in in vivo studies .

Q. How can crystallographic data validate stereochemical assignments?

- Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) resolves bond angles and torsion angles. Compare experimental data (CCDC deposition) with density functional theory (DFT)-optimized structures (B3LYP/6-31G*). Anomalous dispersion (Flack parameter) confirms absolute configuration .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.